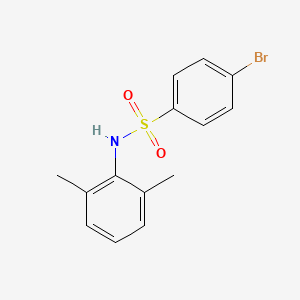![molecular formula C9H7ClN8 B5725200 5-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazole](/img/structure/B5725200.png)
5-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazole, also known as CPTT, is a tetrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been found to possess unique properties that make it a promising candidate for research in medicinal chemistry, biochemistry, and other related disciplines.
Mechanism of Action
The mechanism of action of 5-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazole is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX enzymes, this compound may reduce the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. This compound has also been found to reduce the activity of myeloperoxidase (MPO), an enzyme that is involved in the production of reactive oxygen species (ROS) and is associated with inflammation. In addition, this compound has been found to reduce the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), which is involved in inflammation and immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazole is its potential use in the development of new drugs. Its unique properties make it a promising candidate for research in medicinal chemistry and other related fields. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for research on 5-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazole. One possible direction is the development of new drugs based on this compound. Another direction is the investigation of its potential use in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, research is needed to address the limitations of this compound, such as its low solubility in water, and to develop new methods for its synthesis and use in lab experiments.
Synthesis Methods
The synthesis of 5-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazole involves the reaction of 4-chlorobenzyl chloride with sodium azide to produce 5-(4-chlorophenyl)-1H-tetrazole. This intermediate compound is then reacted with formaldehyde and sodium cyanide to yield the final product, this compound. The overall yield of this synthesis method is reported to be around 60%.
Scientific Research Applications
5-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. This compound has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, this compound has been studied for its antibacterial and antifungal properties.
properties
IUPAC Name |
5-(4-chlorophenyl)-2-(2H-tetrazol-5-ylmethyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN8/c10-7-3-1-6(2-4-7)9-13-17-18(14-9)5-8-11-15-16-12-8/h1-4H,5H2,(H,11,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDADGKKYHETDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC3=NNN=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-methoxyphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5725131.png)




![N-(2-methoxyphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5725166.png)

![1-[2-(2,5-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5725180.png)




![N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B5725213.png)
![4-[2-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5725226.png)